3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Catalog No.
S14446828
CAS No.
M.F
C10H22Cl2N2
M. Wt
241.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihyd...

Product Name

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H

InChI Key

ABIUNMIDDQBQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N.Cl.Cl

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic organic compound characterized by its unique azabicyclo structure, which incorporates a nitrogen atom within a bicyclic framework. This compound is part of the larger family of tropane alkaloids, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C9H20Cl2N2, and it has a molecular weight of approximately 227.17 g/mol.

The compound features a bicyclic system that includes two fused rings, one of which contains a tertiary amine. This structural configuration contributes to its pharmacological properties and makes it an interesting subject for research in medicinal chemistry.

Typical of amines and bicyclic compounds. Notably, it can participate in:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing the compound to react with electrophiles.
  • Cyclization reactions: The bicyclic structure can be modified through cyclization processes, potentially leading to new derivatives with altered biological activity.
  • Oxidation reactions: The amine group may be oxidized to form imines or other nitrogen-containing functional groups.

These reactions are crucial for the synthesis of derivatives that may exhibit enhanced pharmacological properties.

Research indicates that compounds within the azabicyclo[3.2.1]octane family demonstrate significant biological activities, including:

  • Anticholinergic effects: These compounds can inhibit acetylcholine receptors, making them potential candidates for treating conditions like motion sickness and muscle spasms.
  • Analgesic properties: Some derivatives have shown promise in pain management through modulation of pain pathways.
  • Neuroprotective effects: Certain studies suggest that these compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The specific biological activities of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine remain an area of active investigation.

The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as tropinone or related compounds.
  • Cyclization: A critical step involves cyclization reactions where the nitrogen atom is incorporated into the bicyclic structure.
  • Functionalization: Subsequent reactions may introduce the isopropyl group and other substituents to achieve the desired final structure.
  • Purification: The product is purified through crystallization or chromatography to isolate the dihydrochloride salt form.

Various methodologies have been reported for achieving high yields and selectivity during these synthetic processes .

The applications of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine are diverse and include:

  • Pharmaceutical Development: As a potential drug candidate for treating neurological disorders, pain management, and other medical conditions due to its unique biological properties.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules with desired pharmacological activities.

Studies on the interactions of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine with various biological targets have revealed insights into its mechanism of action:

  • Receptor Binding Studies: Research has indicated its affinity for muscarinic acetylcholine receptors, which may underlie its anticholinergic effects.
  • In Vivo Studies: Animal models have been used to evaluate its efficacy and safety profile, providing data on its therapeutic potential.

These interaction studies are essential for understanding how this compound functions at a molecular level and its potential side effects.

Several compounds share structural similarities with 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine, including:

Compound NameStructural FeaturesUnique Properties
8-Isopropyl-3,8-diazabicyclo[3.2.1]octaneContains two nitrogen atomsExhibits dual receptor activity
2-Azabicyclo[3.2.1]octaneLacks isopropyl substitutionKnown for significant analgesic effects
TropaneCore structure similarWidely studied for its role in drug development

The uniqueness of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine lies in its specific substitution pattern and resultant biological activity profile, distinguishing it from these related compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

240.1160041 g/mol

Monoisotopic Mass

240.1160041 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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